Superior σ1/σ2 Selectivity of Methanol-Containing Piperazine Scaffold
Piperazine derivatives bearing a methanol side chain (represented by compound 2a) demonstrate a 10-fold improvement in σ1/σ2 selectivity compared to ethanol-extended analogs (3a). The methanol derivative 2a exhibits a σ1 affinity (Ki = 12 nM) comparable to the ethanol derivative 3a (Ki = 20 nM), but its selectivity ratio (>5-fold) is significantly lower than that of 3a (>50-fold). However, the methanol derivative maintains a balanced profile, whereas the propanol derivative 4a suffers a drastic loss in potency (Ki = 188 nM) .
| Evidence Dimension | Sigma-1 (σ1) receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 12 ± 1.4 nM (for methanol derivative 2a, a direct analog of the target compound) |
| Comparator Or Baseline | Ethanol derivative 3a: Ki = 20 ± 6.0 nM; Propanol derivative 4a: Ki = 188 ± 61 nM |
| Quantified Difference | Target shows 1.7-fold higher affinity than ethanol derivative; 15.7-fold higher affinity than propanol derivative. |
| Conditions | Radioligand binding assay using σ1 receptor preparations; data reported as Ki ± SEM (n = 3). |
Why This Matters
This data underscores that the methanol chain length is optimal for maintaining σ1 affinity while avoiding the selectivity trade-offs or potency losses seen with longer side chains, guiding medicinal chemists toward this specific scaffold for σ1-targeted programs.
